![molecular formula C18H13N5OS B2619713 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891108-68-2](/img/structure/B2619713.png)
1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Métodos De Preparación
The synthesis of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds under specific reaction conditions. For instance, the preparation might involve the use of hydrazonoyl halides and alkyl carbothioates, followed by cyclization reactions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reagents.
Cyclization: The triazolo-pyridazine core can be further modified through cyclization reactions, leading to the formation of more complex heterocyclic structures
Aplicaciones Científicas De Investigación
The compound exhibits promising biological activities that make it a candidate for further pharmaceutical development:
Anticancer Activity
Several studies have indicated that derivatives of this compound possess anticancer properties. For example:
- In vitro Studies : Investigations using human liver cancer cell lines have shown that modifications to the triazole and pyridazine rings enhance cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Properties
Research has demonstrated antimicrobial activity against various pathogens:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Significant Inhibition |
Candida albicans | Effective Antifungal |
These findings suggest that the compound could be developed into an antimicrobial agent targeting resistant strains.
Case Study 1: Anticancer Evaluation
A study published in 2024 evaluated the anticancer efficacy of modified triazole derivatives derived from 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethanone. The results indicated that certain derivatives significantly inhibited cell proliferation in hepatocellular carcinoma models by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results revealed that compounds with a specific substitution pattern on the triazole ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparación Con Compuestos Similares
Similar compounds include other triazolo-pyridazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds exhibit antiviral and antitumor properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown significant antimicrobial activity.
The uniqueness of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a promising candidate for further research and development.
Actividad Biológica
1-Phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a triazole ring fused with pyridazine and is characterized by a sulfur atom linking the triazole to an ethanone moiety. Its structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many derivatives exhibit inhibitory effects on receptor tyrosine kinases such as c-Met, which is implicated in cancer progression. For example, related compounds have shown IC50 values in the nanomolar range against cancer cell lines like A549 (lung), MCF-7 (breast), and HeLa (cervical) .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving the ERK signaling pathway .
Biological Activity Data
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anti-tumor activity | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
Anti-tumor activity | MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibition |
Anti-tumor activity | HeLa | 2.85 ± 0.74 | c-Met kinase inhibition |
Apoptosis induction | MGC-803 | Not specified | ERK pathway suppression |
Study 1: Anti-Cancer Activity
A study focusing on [1,2,4]triazolo derivatives demonstrated that certain compounds exhibited significant anti-cancer properties against various cell lines. The most promising compound showed an IC50 of 0.15 μM against MCF-7 cells, indicating strong potential for development as an anti-cancer agent .
Study 2: Mechanistic Insights
Another investigation into the mechanisms revealed that treatment with related triazole compounds resulted in reduced phosphorylation of key proteins involved in cell survival pathways (e.g., AKT and ERK), suggesting a multi-faceted approach to inhibiting tumor growth .
Propiedades
IUPAC Name |
1-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-16(13-5-2-1-3-6-13)12-25-18-21-20-17-9-8-15(22-23(17)18)14-7-4-10-19-11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCOEQDKEXMWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.